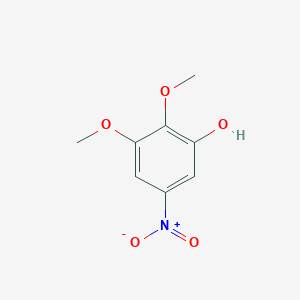

2,3-Dimethoxy-5-nitrophenol

描述

Contextualization within Substituted Phenol (B47542) Chemistry

Substituted phenols are a broad class of organic compounds that are foundational to numerous areas of chemistry and materials science. oregonstate.edu The properties and reactivity of a phenol molecule are significantly influenced by the nature and position of the substituents on the aromatic ring. oregonstate.edu In the case of 2,3-Dimethoxy-5-nitrophenol, the electron-donating methoxy (B1213986) groups and the electron-withdrawing nitro group create a complex electronic environment.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₉NO₅ |

| Molecular Weight | 199.16 g/mol |

| Density | 1.348 ± 0.06 g/cm³ at 20°C |

| Solubility in water | 1.4 g/L at 25°C (calculated) |

| LogP | 1.84 |

Data sourced from public chemical databases.

Historical Perspective on Related Nitro- and Methoxy-Substituted Aromatic Compounds

The study of aromatic nitro compounds dates back to the 19th century, with the first synthesis of nitrobenzene (B124822) in 1834. numberanalytics.com The development of nitration reactions opened the door to a vast array of new chemical entities. chemcess.com These compounds quickly found utility as intermediates in the synthesis of dyes and pharmaceuticals. numberanalytics.comnumberanalytics.com The discovery of the antibacterial properties of nitrofuran derivatives in 1943 and the later identification of chloramphenicol, a naturally occurring nitroaromatic compound, spurred further investigation into the pharmacological potential of this class of molecules. chemcess.comscielo.br

Similarly, methoxy-substituted aromatic compounds, such as anisole, have a long history in organic chemistry. wikipedia.org The methoxy group is known to activate the aromatic ring towards electrophilic substitution and directs incoming substituents to the ortho and para positions. wikipedia.org The study of these compounds has been crucial for understanding the electronic effects of substituents on aromatic systems. libretexts.org The synthesis and investigation of molecules containing both nitro and methoxy groups, like this compound, represent a convergence of these historical research streams, aiming to create compounds with tailored properties by combining the effects of different functional groups.

Significance and Emerging Research Avenues for this compound

This compound is primarily recognized for its role as a chemical intermediate. It is utilized in the synthesis of various organic compounds, including those with potential biological activity. Its applications extend to the preparation of certain dyes and photoluminescent materials.

The presence of multiple functional groups offers several avenues for further chemical modification. The nitro group can be reduced to an amine, a common transformation in the synthesis of pharmaceuticals and other fine chemicals. The phenolic hydroxyl group can undergo etherification or esterification, and the aromatic ring itself can be subject to further substitution reactions, although the existing substituents will direct the position of new groups.

Emerging research may focus on leveraging the specific substitution pattern of this compound to design novel molecules with targeted biological or material properties. Its potential as a building block in medicinal chemistry is an area of active interest, given the prevalence of substituted aromatic rings in drug molecules. lookchem.com Furthermore, its application in the development of new functional materials, such as those with specific optical or electronic properties, remains a promising field of exploration.

Structure

3D Structure

属性

IUPAC Name |

2,3-dimethoxy-5-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO5/c1-13-7-4-5(9(11)12)3-6(10)8(7)14-2/h3-4,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHKOOWDMYYNFBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00624841 | |

| Record name | 2,3-Dimethoxy-5-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32905-09-2 | |

| Record name | 2,3-Dimethoxy-5-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 2,3 Dimethoxy 5 Nitrophenol

Established Synthetic Pathways to 2,3-Dimethoxy-5-nitrophenol

Two principal routes have been well-documented for the laboratory-scale synthesis of this compound. These methods rely on either the direct functionalization of a dimethoxyphenol precursor or the hydrolysis of a more complex intermediate.

The established syntheses of this compound typically begin with precursors that are either commercially available or can be prepared through straightforward reactions.

One common pathway is the direct nitration of 2,3-dimethoxyphenol (B146663). This electrophilic aromatic substitution is typically performed using a mixture of nitric acid and sulfuric acid (mixed acid nitration) at low temperatures, generally between 0 and 5°C, to manage the reaction's exothermicity and control selectivity.

An alternative and often higher-yielding method involves the hydrolysis of (2,3-dimethoxy-5-nitrophenyl) benzenesulfonate (B1194179). chemicalbook.com In this procedure, the benzenesulfonate starting material is treated with a base, such as a 20% aqueous solution of potassium hydroxide (B78521) in methanol, and heated to around 50°C for several hours. chemicalbook.com Following the reaction, the mixture is acidified to a pH of 5-6, which causes the phenolic product to precipitate out of the solution. This route has been reported to achieve yields of approximately 85%.

A comparative overview of these established methods is presented below.

Table 1: Comparison of Established Synthetic Methods for this compound

| Method | Starting Material | Key Reagents & Conditions | Reported Yield | Key Considerations |

|---|---|---|---|---|

| Direct Nitration | 2,3-Dimethoxyphenol | HNO₃/H₂SO₄, 0–5°C | Variable | Requires strict control of regioselectivity to avoid undesired isomers and over-nitration. |

| Hydrolysis | (2,3-Dimethoxy-5-nitrophenyl) benzenesulfonate | 20% KOH, Methanol, 50°C, followed by HCl acidification | ~85% | High-yielding and straightforward reaction with a critical acidification step for product isolation. chemicalbook.com |

Achieving regioselectivity is the primary challenge in the synthesis of this compound, particularly during the direct nitration of 2,3-dimethoxyphenol. The substitution pattern on the aromatic ring is governed by the directing effects of the existing functional groups: one hydroxyl (-OH) and two methoxy (B1213986) (-OCH₃) groups. All three are activating, ortho-, para-directing groups. The hydroxyl group is a particularly strong activating group.

In the nitration of 2,3-dimethoxyphenol, the electrophile (the nitronium ion, NO₂⁺) is directed to positions ortho or para to the powerful hydroxyl group (positions 4 and 6) and the methoxy groups. The desired 5-position is para to one methoxy group and meta to the hydroxyl and the other methoxy group. Careful control of reaction conditions, such as using dilute nitric acid or maintaining low temperatures, is crucial to favor substitution at the intended position and prevent the formation of multiple nitration products or undesired isomers.

For substrates like 3-methoxyphenol, nitration with cerium (IV) ammonium (B1175870) nitrate (B79036) (CAN) has been shown to proceed with high regioselectivity, indicating that the strong mesomeric effect of the methoxy group can activate a specific carbon site. arkat-usa.org While not documented specifically for 2,3-dimethoxyphenol, such reagent-based strategies are a key consideration in controlling functionalization.

Novel Synthetic Route Development for Enhanced Efficiency and Selectivity

Research into the synthesis of aromatic nitro compounds continues to evolve, with a focus on developing more efficient, selective, and environmentally friendly methods.

Modern synthetic chemistry increasingly employs catalytic methods to improve reaction outcomes. For the nitration of phenolic compounds, solid acid catalysts have emerged as a promising alternative to traditional liquid acids. researchgate.net Catalysts such as metal-modified montmorillonite (B579905) KSF have demonstrated high activity and stability in the nitration of phenols and can be reused, making the process more sustainable. organic-chemistry.org Bismuth nitrate impregnated on montmorillonite has also been identified as an excellent reagent for aromatic nitration, often resulting in high yields. researchgate.net While direct application to this compound synthesis is not widely reported, these catalytic systems offer a potential pathway for enhanced selectivity and easier catalyst removal compared to conventional methods. researchgate.net

The principles of green chemistry aim to reduce the environmental impact of chemical processes. Traditional nitration with a mixture of nitric and sulfuric acids is known to be hazardous and generates significant acid waste. researchgate.net

Several greener alternatives have been developed for the synthesis of aromatic nitro compounds. One approach involves using inorganic nitrates, such as bismuth nitrate or cerium ammonium nitrate, adsorbed onto a solid support like silica (B1680970) gel. researchgate.net This method can be simpler, cleaner, and avoids the use of large quantities of corrosive acids. researchgate.net Another innovative and safer nitrating agent for phenols is tert-butyl nitrite, which can provide mononitro derivatives chemoselectively. nih.gov The reaction often proceeds through an O-nitrosyl intermediate before C-nitration occurs. nih.gov Furthermore, the use of water as a solvent is a key goal in green chemistry, and catalyst-free nucleophilic substitution reactions in water have been successfully developed for some nitroimidazole systems, suggesting a potential future direction for related syntheses. rsc.org

Intermediate Chemistry in the Synthesis of this compound

In the direct nitration pathway, 2,3-dimethoxyphenol serves as the primary precursor and intermediate. During the reaction, the formation of a nitronium ion (NO₂⁺) from the mixed acids is a crucial step, which then attacks the electron-rich aromatic ring.

In the hydrolysis route, (2,3-dimethoxy-5-nitrophenyl) benzenesulfonate is the central intermediate. chemicalbook.com Its synthesis would typically involve the reaction of this compound's precursor phenol (B47542) with benzenesulfonyl chloride. The hydrolysis of this stable intermediate under basic conditions proceeds via nucleophilic attack to cleave the sulfonate ester and liberate the desired phenol.

In novel synthetic approaches using reagents like tert-butyl nitrite, the reaction mechanism is proposed to involve the formation of O-nitrosyl intermediates prior to the C-nitration step. nih.gov This highlights how the choice of reagents can fundamentally alter the transient species involved in the synthesis.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,3-dimethoxyphenol |

| (2,3-dimethoxy-5-nitrophenyl) benzenesulfonate |

| Nitric acid |

| Sulfuric acid |

| Potassium hydroxide |

| Methanol |

| Hydrochloric acid |

| 3-methoxyphenol |

| Cerium (IV) ammonium nitrate |

| Bismuth nitrate |

| tert-Butyl nitrite |

Spectroscopic and Crystallographic Structural Elucidation of 2,3 Dimethoxy 5 Nitrophenol

Advanced Spectroscopic Characterization Techniques

A combination of spectroscopic methods was employed to unequivocally determine the molecular structure of 2,3-dimethoxy-5-nitrophenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms within the molecule. The ¹H NMR spectrum of this compound, recorded in deuterated chloroform (B151607) (CDCl₃) at 400 MHz, exhibited distinct signals corresponding to the aromatic protons, the hydroxyl proton, and the methoxy (B1213986) groups. The aromatic region displayed two doublets at δ 7.45 (J = 2.8 Hz) and δ 7.34 (J = 2.8 Hz), each integrating to one proton. These signals are assigned to the two protons on the benzene (B151609) ring. A singlet at δ 5.94 corresponds to the phenolic hydroxyl proton. Two sharp singlets at δ 3.95 and δ 3.83 are attributed to the protons of the two methoxy groups at positions C-3 and C-2, respectively.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 7.45 | d | 2.8 | 1H | Aromatic H |

| 7.34 | d | 2.8 | 1H | Aromatic H |

| 5.94 | s | - | 1H | -OH |

| 3.95 | s | - | 3H | -OCH₃ |

| 3.83 | s | - | 3H | -OCH₃ |

| Solvent: CDCl₃, Frequency: 400 MHz |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the hydroxyl (-OH), nitro (-NO₂), and methoxy (-OCH₃) groups, as well as vibrations associated with the aromatic ring. For nitrophenol derivatives, the nitro group stretching vibrations are typically observed around 1520 cm⁻¹. The O-H stretching vibration of the phenolic group in related o-nitrophenols can appear as a broad band in the region of 3350-2900 cm⁻¹, indicative of intramolecular hydrogen bonding. cdnsciencepub.com The C-O stretching of the methoxy groups and the aromatic C-C stretching vibrations are also expected in the fingerprint region. longdom.org

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule. Nitrophenols generally exhibit strong absorption in the UV-to-blue region of the electromagnetic spectrum. nih.gov The position of the absorption maximum (λmax) is sensitive to the substitution pattern and the pH of the solution. For instance, the deprotonated forms (phenolates) of nitrophenols show a significant red-shift (bathochromic shift) in their absorption bands compared to the protonated forms. nih.gov In acidic conditions, o-nitrophenol shows a λmax around 350 nm, which shifts to approximately 415 nm in a basic medium. tmv.ac.in This shift is attributed to the increased conjugation in the phenolate (B1203915) ion.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₈H₉NO₅), the exact mass can be calculated and compared with the experimentally determined value to confirm the molecular formula. The molecular weight of this compound is 199.16 g/mol . HRMS analysis of related nitroaromatic compounds often shows characteristic fragmentation patterns, including the loss of the nitro group (-NO₂) or a methyl radical (-CH₃) from the silyl (B83357) derivative. nih.gov The high accuracy of HRMS provides unambiguous confirmation of the elemental formula, which is a critical piece of data for structural elucidation. copernicus.org

Vibrational and Electronic Spectral Interpretation and Band Assignments

The interpretation of vibrational and electronic spectra relies on both experimental data and theoretical calculations. Density Functional Theory (DFT) is a common computational method used to predict and assign vibrational frequencies. longdom.orgresearchgate.netresearchgate.net

For the IR spectrum of a related compound, 2-nitrophenol, C-H stretching modes are assigned in the range of 3070-3117 cm⁻¹. longdom.org The C-C stretching vibrations of the phenyl ring are typically found between 1300 and 1600 cm⁻¹. longdom.orgresearchgate.net In this compound, the asymmetric and symmetric stretching vibrations of the NO₂ group are expected to be prominent. The O-H stretching frequency is sensitive to hydrogen bonding; in o-nitrophenols, this bond is often intramolecular, leading to a characteristic band position. cdnsciencepub.com

The UV-Vis spectrum is governed by electronic transitions between molecular orbitals. For nitrophenols, the absorption bands are often attributed to π → π* and n → π* transitions. The position and intensity of these bands are influenced by the electronic effects of the substituents. The nitro group is a strong electron-withdrawing group, while the methoxy and hydroxyl groups are electron-donating. These competing effects influence the energy of the electronic transitions and thus the color of the compound. Studies on various nitrophenols have shown that the location of the nitro group (ortho, meta, or para) significantly impacts the electronic structure and the resulting UV-Vis spectrum. nih.govmdpi.com

Chemical Reactivity and Mechanistic Investigations of 2,3 Dimethoxy 5 Nitrophenol

Reactivity Towards Nucleophiles and Electrophiles

The electronic nature of the substituents on the benzene (B151609) ring significantly influences its susceptibility to attack by both electron-rich (nucleophiles) and electron-poor (electrophiles) species. The two methoxy (B1213986) groups are electron-donating through resonance, increasing the electron density of the ring, particularly at the ortho and para positions relative to them. Conversely, the nitro group is strongly electron-withdrawing, deactivating the ring towards electrophilic attack and activating it towards nucleophilic attack. ontosight.ai

Electrophilic Aromatic Substitution:

The benzene ring of 2,3-dimethoxy-5-nitrophenol is considered deactivated towards electrophilic aromatic substitution due to the powerful electron-withdrawing effect of the nitro group. ontosight.ai However, the two methoxy groups are activating and direct incoming electrophiles to the ortho and para positions. bohrium.comresearchgate.net In this specific molecule, the positions ortho to the methoxy groups are C4 and C6 (for the C3-methoxy) and C1 and C4 (for the C2-methoxy). The para position to the C2-methoxy is the C5 position, which is already occupied by the nitro group. The directing effects are summarized in the table below.

Due to the strong deactivating nature of the nitro group, forcing conditions would likely be required for any further electrophilic substitution. The most likely position for substitution would be the C6 position, which is ortho to the C2-methoxy group and meta to the nitro group, representing a compromise between the activating and deactivating influences. A common example of electrophilic aromatic substitution is nitration. While further nitration of this compound is not well-documented, the synthesis of the compound itself can be achieved via the nitration of 2,3-dimethoxyphenol (B146663), where the regioselectivity must be carefully controlled to favor substitution at the 5-position.

Nucleophilic Aromatic Substitution:

The presence of the strongly electron-withdrawing nitro group makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). organic-chemistry.org This type of reaction is facilitated by the stabilization of the negatively charged intermediate (a Meisenheimer complex) by the nitro group, particularly when the nucleophile attacks at the ortho or para position to the nitro group. organic-chemistry.orgresearchgate.net In this compound, the positions ortho (C4, C6) and para (C1) to the nitro group are potential sites for nucleophilic attack. The methoxy groups, particularly if one acts as a leaving group, can be displaced. For instance, studies on 2,4-dimethoxynitrobenzene have shown that a methoxy group can be displaced by a nucleophile like tert-butoxide, with selectivity for the ortho position to the nitro group. plos.orgresearchgate.net A similar reactivity could be expected for this compound, where a strong nucleophile could potentially displace one of the methoxy groups.

Phenolic -OH Group Reactions:

The phenolic hydroxyl group is acidic and can be deprotonated by a base. It can also undergo etherification. For example, phenols can be O-alkylated using various alkylating agents in the presence of a base. google.comgoogle.comgoogle.com This would convert the phenolic group into an ether, altering the electronic properties and reactivity of the molecule.

Nitro Group Reactions:

The nitro group is highly versatile and can undergo several transformations, the most common being reduction to an amino group (-NH2). This transformation is fundamental in organic synthesis as it converts an electron-withdrawing group into an electron-donating one, drastically changing the reactivity of the aromatic ring. sci-hub.se

Reduction and Oxidation Chemistry of this compound

Reduction Reactions:

The most significant reduction reaction for this compound involves the chemoselective reduction of the nitro group to form 5-amino-2,3-dimethoxyphenol. This transformation is typically achieved through catalytic hydrogenation.

Table 1: Reagents for Nitro Group Reduction

| Reducing Agent/System | Conditions | Product | Notes |

|---|---|---|---|

| H₂ gas with Pd/C catalyst | Ambient temperature and pressure, solvent (e.g., ethanol) | 5-Amino-2,3-dimethoxyphenol | A common and efficient method for nitro group reduction. organic-chemistry.org |

| Zinc powder in aqueous chelating ethers | Neutral pH, room temperature | 5-Amino-2,3-dimethoxyphenol | An environmentally friendly method that avoids acidic conditions. researchgate.net |

| Sodium borohydride (B1222165) (NaBH₄) with a catalyst | Aqueous solution | 5-Amino-2,3-dimethoxyphenol | Often used for laboratory-scale reductions; the catalyst is crucial. nih.gov |

The reduction proceeds via intermediate species such as the nitroso and hydroxylamine (B1172632) compounds. mdpi.com Careful control of reaction conditions can sometimes allow for the isolation of these intermediates.

Oxidation Reactions:

The oxidation of this compound can be complex, with potential reactions at the phenolic hydroxyl group, the methoxy groups, or the aromatic ring itself. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can lead to the cleavage of the aromatic ring under harsh conditions. sci-hub.selibretexts.orgresearchgate.netmasterorganicchemistry.com Under milder conditions, oxidation of the phenol (B47542) can lead to the formation of quinone-type structures. The oxidation of substituted phenols, including nitrophenols, has been studied using various reagents.

For example, the oxidation of p-nitrophenol with hypervalent iodine reagents can yield p-benzoquinone derivatives. acs.orgnih.gov Ozonolysis of phenols in aqueous solution is another oxidative pathway, leading to products like catechols, hydroquinones, and eventually ring-opened products like muconic acid. researchgate.netacs.orgnih.gov The presence of the methoxy groups on this compound would likely influence the regioselectivity of such oxidation reactions.

Photochemical Transformations and Degradation Mechanisms

Nitrophenols are known to be photochemically active, absorbing sunlight and undergoing various transformations that are relevant in atmospheric chemistry. acs.orgeeer.org The photolysis of nitrophenols can proceed through different pathways, depending on the phase (gas or aqueous) and the presence of other chemical species.

Upon absorption of light, this compound can be excited to a triplet state (T₁). acs.orgrsc.org From this excited state, several degradation pathways are possible:

Homolytic Cleavage: The molecule can undergo bond cleavage to form radical species. The primary photolysis products for simple nitrophenols are often hydroxyl radicals (•OH) and nitrogen monoxide (NO) or nitrogen dioxide (NO₂). acs.orgrsc.org

HONO Formation: In the aqueous phase, excited nitrophenols can react with water molecules, leading to the formation of nitrous acid (HONO), a significant source of hydroxyl radicals in the daytime atmosphere. acs.orgrsc.orgrsc.org

Secondary Organic Aerosol (SOA) Formation: The photolysis of nitrophenols can lead to the formation of more highly oxygenated, less volatile products, which contribute to the formation of secondary organic aerosols (SOA). eeer.org

The photochemical lifetime of nitrophenols in the atmosphere is a critical parameter. For nitrophenol and methyl nitrophenol, photolysis is the dominant sink, with photolysis frequencies estimated to be a few percent of the photolysis frequency of NO₂. mdpi.com The presence of methoxy groups may influence the absorption spectrum and quantum yields, but similar photochemical degradation pathways are expected for this compound. plos.orgnih.govencyclopedia.pub

Complexation and Ligand Interactions with Metal Ions

The structure of this compound, containing a phenolic hydroxyl group and a nitro group, suggests its potential to act as a ligand in coordination chemistry, forming complexes with various metal ions. The coordination could occur through the deprotonated phenolic oxygen and one of the oxygen atoms of the nitro group, forming a chelate ring.

While specific studies on the complexation of this compound are not abundant, numerous reports describe the synthesis and characterization of metal complexes with structurally similar nitrophenol derivatives. google.comnih.govresearchgate.netresearchgate.netrsc.org For instance, derivatives of 2-amino-4-nitrophenol (B125904) have been used to synthesize complexes with transition metals such as Mn(II), Fe(III), Co(II), Ni(II), Cu(II), and Zn(II). nih.govrsc.org These complexes often exhibit octahedral geometries. nih.gov Similarly, copper(II) complexes with ligands derived from salicylaldehyde (B1680747) and nitrophenols have been synthesized and characterized. bohrium.com

The formation of such complexes involves the reaction of a metal salt with the ligand in a suitable solvent. The resulting metal-ligand bond can significantly alter the chemical and physical properties of the organic molecule. It is highly probable that this compound can form stable complexes with a range of transition metal ions, acting as a bidentate ligand. ontosight.aiencyclopedia.pub

Kinetic and Thermodynamic Studies of Key Reactions

Quantitative data on the kinetics and thermodynamics of reactions involving this compound are scarce. However, studies on related nitrophenols provide valuable insights into the expected reaction rates and energetic parameters.

Kinetic Data:

The kinetics of nitrophenol reduction and oxidation have been investigated. The catalytic reduction of 4-nitrophenol (B140041) to 4-aminophenol (B1666318) is a well-studied model reaction, often found to follow pseudo-first-order kinetics with respect to the nitrophenol concentration when the reducing agent (e.g., NaBH₄) is in large excess. nih.govnih.gov The reaction rates are highly dependent on the catalyst, temperature, and reactant concentrations. nih.gov

The reactions of nitrophenols with atmospheric radicals are typically very fast. Second-order rate constants for the reaction of various nitrophenols with hydroxyl radicals (•OH) and sulfate (B86663) radical-anions (SO₄•⁻) are in the range of 10⁸ to 10⁹ M⁻¹s⁻¹. acs.orgmdpi.com

Table 2: Kinetic Data for Reactions of Structurally Related Nitrophenols

| Reaction | Compound | Rate Constant (k) | Conditions | Reference |

|---|---|---|---|---|

| Reaction with OH radical | 4-Nitroguaiacol | (5.2 ± 0.4) x 10⁹ M⁻¹s⁻¹ | pH 7, 298 K | acs.org |

| Reaction with SO₄•⁻ radical | 2-Nitrophenol | 9.08 x 10⁸ M⁻¹s⁻¹ | ~298 K | mdpi.com |

| Reaction with SO₄•⁻ radical | 4-Nitrophenol | 6.60 x 10⁸ M⁻¹s⁻¹ | ~298 K | mdpi.com |

Thermodynamic Data:

Thermodynamic parameters, such as activation energy (Ea), have been determined for the reduction of nitrophenols. These values can vary significantly depending on the catalyst and reaction conditions.

Table 3: Activation Energies for Nitrophenol Reduction

| Reaction | Catalyst | Activation Energy (Ea) (kJ/mol) | Reference |

|---|---|---|---|

| Reduction of p-nitrophenol | Lemongrass tea-stabilized Cu nanoparticles | 59.2 | tandfonline.com |

| Reduction of p-nitrophenol | HKUST-1/hydrogel composite | 54.4 | rsc.org |

| Reduction of 4-nitrophenol | Gold nanoparticles on mesoporous carbon | 86.8 | hnu.edu.cn |

| Reduction of 4-nitrophenol | Ionic liquid stabilized gold nanoparticles | 99.4 | nih.gov |

The positive values for the enthalpy of activation (ΔH‡) and often negative values for the entropy of activation (ΔS‡) in these reduction reactions suggest that the process is endothermic and proceeds through a more ordered transition state. nih.govnih.gov

Computational Chemistry and Theoretical Modeling of 2,3 Dimethoxy 5 Nitrophenol

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in studying the molecular properties of substituted phenols. researchgate.netsemanticscholar.org These methods provide a balance between computational cost and accuracy, making them suitable for analyzing molecules like 2,3-Dimethoxy-5-nitrophenol. bohrium.comtandfonline.com

Molecular Geometry Optimization and Electronic Structure Analysis

The first step in most computational studies is the optimization of the molecular geometry to find the lowest energy conformation. For phenolic compounds, methods like DFT with the B3LYP functional and basis sets such as 6-311++G(d,p) are commonly employed to accurately predict structural parameters. bioone.orgresearchgate.net The optimization of this compound would involve determining the bond lengths, bond angles, and dihedral angles that define its three-dimensional structure.

Table 1: Representative Optimized Geometrical Parameters for this compound (Calculated)

| Parameter | Bond | Value (Å) | Parameter | Angle | Value (°) |

| Bond Length | C-O (Phenol) | 1.36 | Bond Angle | C-O-H (Phenol) | 109.0 |

| C-O (Methoxy) | 1.37 | C-C-O (Methoxy) | 118.0 | ||

| C-N (Nitro) | 1.48 | O-N-O (Nitro) | 124.0 | ||

| N-O (Nitro) | 1.23 | C-C-N (Nitro) | 119.0 | ||

| O-H (Phenol) | 0.96 | Dihedral Angle | C-C-O-C (Methoxy) | ~180 |

Note: These values are representative examples based on DFT calculations for similar substituted nitrophenols and may vary depending on the level of theory and basis set used.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. nih.gov The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity. upb.ro

For this compound, the electron-donating methoxy (B1213986) groups raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the electron-withdrawing nitro group lowers the energy of the LUMO, increasing its susceptibility to nucleophilic attack. researchgate.net The HOMO is typically localized over the phenyl ring and the oxygen atoms of the phenol (B47542) and methoxy groups, while the LUMO is predominantly centered on the nitro group and the aromatic ring. researchgate.netuchile.cl A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. uchile.cl

Table 2: Representative FMO Properties for this compound (Calculated)

| Parameter | Value (eV) |

| HOMO Energy (EHOMO) | -6.5 |

| LUMO Energy (ELUMO) | -2.8 |

| HOMO-LUMO Energy Gap (ΔE) | 3.7 |

Note: These values are illustrative and derived from DFT calculations on analogous nitrophenol compounds. The exact energies depend on the computational method.

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

Computational methods can accurately predict various spectroscopic properties. Time-Dependent DFT (TD-DFT) is a reliable method for simulating UV-Vis absorption spectra by calculating the vertical excitation energies. bioone.orgredalyc.org For substituted phenols, electronic transitions are typically of a π → π* nature, and the position of substituents influences the absorption maxima (λmax). bioone.orgresearchgate.net The methoxy and nitro groups both tend to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted phenol. bioone.org

Calculations of nuclear magnetic resonance (NMR) chemical shifts, often using the Gauge-Independent Atomic Orbital (GIAO) method, can aid in the structural elucidation of the molecule. bohrium.com Similarly, the vibrational frequencies in an infrared (IR) spectrum can be computed. These calculations help in assigning the observed experimental bands to specific vibrational modes, such as the O-H stretch of the phenol, the asymmetric and symmetric stretches of the NO₂ group, and the C-O stretches of the ether groups. nih.govresearchgate.net

Table 3: Predicted vs. Representative Experimental Spectroscopic Data

| Spectrum | Parameter | Calculated Value | Representative Experimental Value |

| IR | ν(O-H) | ~3250 cm⁻¹ | 3235 cm⁻¹ |

| νas(NO₂) | ~1530 cm⁻¹ | 1537 cm⁻¹ | |

| νs(NO₂) | ~1340 cm⁻¹ | 1331 cm⁻¹ | |

| ¹H NMR | δ (Ar-H) | 7.3-7.5 ppm | 7.34-7.45 ppm |

| δ (OCH₃) | 3.8-4.0 ppm | 3.83, 3.95 ppm | |

| UV-Vis | λmax | ~350 nm | ~355 nm |

Note: Calculated values are typical results from DFT methods. Experimental values are based on data for similar compounds or reported data for this compound where available. nih.gov

Molecular Dynamics Simulations and Conformation Analysis

While quantum mechanics is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. rsc.org An MD simulation of this compound, typically in a solvent like water or an organic solvent, would involve numerically solving Newton's equations of motion for the system. acs.orgnoaa.gov

These simulations provide insights into the conformational flexibility of the molecule. Key areas of interest would be the rotation of the two methoxy groups and the nitro group around their bonds to the aromatic ring. MD can also model the dynamics of the phenolic proton, including its interaction with solvent molecules. By analyzing the simulation trajectory, one can determine the most stable conformations and the energy barriers between them, providing a dynamic picture of the molecule's structure in solution. researchgate.netnih.gov

Reaction Mechanism Elucidation Through Transition State Calculations

Quantum chemical calculations are crucial for elucidating reaction mechanisms by identifying and characterizing transition states (TS). sci-hub.se For reactions involving this compound, such as its synthesis via nitration of 2,3-dimethoxyphenol (B146663) or its reduction to an aniline (B41778) derivative, DFT methods can be used to map the potential energy surface. researchgate.net

The process involves locating the geometry of the transition state, which is a first-order saddle point on the potential energy surface, and confirming it by frequency analysis (one imaginary frequency). sci-hub.seresearchgate.net The energy difference between the reactants and the transition state gives the activation energy barrier, which is essential for understanding the reaction kinetics. researchgate.net For instance, in the photolysis of nitrophenols, calculations can explore pathways on both singlet and triplet potential energy surfaces to understand the formation of products like HONO or OH radicals. rsc.orgnih.gov

Table 4: Hypothetical Energy Profile for a Reaction Step (e.g., Nitro Group Reduction)

| Species | Relative Energy (kcal/mol) |

| Reactants (this compound + Reductant) | 0.0 |

| Transition State (TS) | +15.5 |

| Products (Intermediate + By-product) | -5.2 |

Note: These energy values are illustrative for a single step in a reaction pathway and would be determined computationally for a specific reaction.

Intermolecular Interactions and Crystal Packing Analysis

In the solid state, the arrangement of molecules is dictated by intermolecular interactions. Computational methods are used to analyze and predict the crystal packing of this compound. The molecule's functional groups—hydroxyl, methoxy, and nitro—are all capable of forming hydrogen bonds and other noncovalent interactions. bohrium.com

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular contacts in a crystal. nih.govresearchgate.net By mapping properties like dnorm (normalized contact distance) onto the surface, one can identify regions of close contact corresponding to specific interactions. The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts (e.g., H···H, O···H, C···H). nih.govnih.gov For nitrophenols, O···H contacts corresponding to hydrogen bonds are typically significant contributors to crystal packing, along with π-π stacking interactions between aromatic rings. nih.govnih.gov The nitro group can also participate in so-called π-hole interactions. nih.govresearchgate.net

Table 5: Representative Hirshfeld Surface Contact Contributions for a Nitrophenol Derivative

| Intermolecular Contact | Contribution (%) |

| H···H | 40% |

| O···H / H···O | 38% |

| C···H / H···C | 12% |

| C···C (π-π stacking) | 4% |

| Other | 6% |

Note: Data is based on published analyses of similar nitro-substituted phenols and serves as a representative example. nih.govresearchgate.net

Biological Activities and Pharmacological Insights of 2,3 Dimethoxy 5 Nitrophenol and Analogues

Antimicrobial Activity Investigations

The introduction of nitro and methoxy (B1213986) groups to a phenol (B47542) scaffold can significantly influence its antimicrobial properties. Research into 2,3-Dimethoxy-5-nitrophenol and related compounds has sought to elucidate their efficacy against a range of microbial pathogens.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

While specific studies on the antibacterial activity of this compound are limited, research on analogous nitrobenzyl-oxy-phenol and aminobenzylated 4-nitrophenol (B140041) derivatives provides valuable insights.

One study synthesized two hydroquinone (B1673460) derivatives, 3,5-dimethyl-4-((4-nitrobenzyl)oxy)phenol and 2,3,5-trimethyl-4-((4-nitrobenzyl)oxy)phenol, and evaluated their antimicrobial activity. nih.gov The latter compound, 2,3,5-trimethyl-4-((4-nitrobenzyl)oxy)phenol , demonstrated notable antibacterial activity against both clinical isolates and the type strain of Moraxella catarrhalis, with a Minimum Inhibitory Concentration (MIC) value of 11 µM. nih.gov This was comparable to the reference antibiotic ciprofloxacin, which had a MIC of 9 µM against the same bacterium. nih.gov

In a separate investigation, aminobenzylated 4-nitrophenols were identified as having promising antibacterial activity against several resistant microorganisms, including methicillin-resistant S. aureus (MRSA) and vancomycin-resistant enterococci (VRE). nih.gov The presence of an indoline (B122111) moiety as the amine counterpart and a para-nitrophenol group were found to be important for the antibacterial action of these derivatives. nih.gov

Table 1: Antibacterial Efficacy of this compound Analogues

| Compound | Bacterial Strain | MIC (µM) | Reference |

|---|---|---|---|

| 2,3,5-trimethyl-4-((4-nitrobenzyl)oxy)phenol | Moraxella catarrhalis | 11 | nih.gov |

| Ciprofloxacin (Reference) | Moraxella catarrhalis | 9 | nih.gov |

The general mechanism of antimicrobial action for nitroaromatic compounds is often attributed to the reduction of the nitro group within the microbial cell. encyclopedia.pub This process can generate toxic intermediates, such as nitroso and superoxide (B77818) species, which can covalently bind to DNA, leading to cellular damage and death. encyclopedia.pub

Antifungal Activity Assessment

The antifungal potential of methoxy-substituted phenols and their derivatives has been a subject of interest. For instance, a study on methoxychalcones, which share a methoxy-substituted phenyl ring, revealed significant antifungal properties. nih.gov Specifically, 3',4',5'-trimethoxychalcone was found to be a potent antifungal agent against Candida krusei, with a MIC of 3.9 µg/mL, which was eight times more potent than the reference drug fluconazole. nih.gov

Another study investigated the antifungal activity of 2-hydroxy-4-methoxybenzaldehyde, a methoxyphenol derivative. This compound exhibited dose-dependent antifungal activity, with a MIC of 100 µg/mL and a minimum fungicidal concentration (MFC) of 500 µg/mL. researchgate.net While not direct analogues, these findings suggest that the presence of methoxy groups on a phenolic ring can contribute to antifungal efficacy.

Antioxidant and Radical Scavenging Properties

Phenolic compounds are well-known for their antioxidant capabilities, which are primarily due to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals. researchgate.net The presence of electron-donating groups, such as methoxy groups, can enhance this activity.

Studies on various methoxyphenolic compounds have demonstrated their potential as antioxidants. d-nb.info Phenolic compounds are classified as primary antioxidants and can form a stable phenoxy radical upon donating a hydrogen atom, which underlies their radical scavenging mechanism. researchgate.net The antioxidant behavior of phenolic compounds is influenced by the number and position of hydroxyl and other substituents on the aromatic ring. frontiersin.org For instance, in some phenolic acids, the presence of a methoxy group has been shown to increase antioxidant activity in the oxygen radical absorbance capacity (ORAC) assay. frontiersin.org

Research on chilauni (Schima wallichii), which contains various phenols and flavonoids, has shown that its extracts can efficiently scavenge different free radicals, and this activity is attributed to the presence of these polyphenolic compounds. nih.gov While direct data on this compound is not available, the general principles of antioxidant activity in phenolic compounds suggest that it may also possess radical scavenging properties.

Anti-inflammatory Response Modulation

Methoxyphenolic compounds have been investigated for their anti-inflammatory effects. d-nb.info These compounds are purported to be effective anti-inflammatory agents, and their effects on various cell types have been characterized. d-nb.info

For example, a study on 4-substituted methoxyphenols and resveratrol (B1683913) demonstrated their ability to inhibit the expression of multiple inflammatory mediators in human airway cells stimulated with TNF-α. d-nb.info The inhibited mediators included CCL2, CCL5, IL-6, IL-8, ICAM-1, MIF, CXCL1, CXCL10, and Serpin E1. d-nb.info The IC50 values for the anti-inflammatory activity of several methoxyphenols were determined, with diapocynin (B158019) (20.3 µM) and 2-methoxyhydroquinone (B1205977) (64.3 µM) showing significant activity. d-nb.info

Another compound, (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP) , was found to alleviate inflammatory responses in a mouse model of LPS-induced liver sepsis by inhibiting STAT3 phosphorylation. nih.gov This suggests that methoxyphenol derivatives can modulate key signaling pathways involved in inflammation. Furthermore, 2-Methoxy-4-vinylphenol has been shown to attenuate PMA-induced inflammatory responses in human monocytic cells. dntb.gov.ua

Antiproliferative and Cytotoxicity Studies in Cancer Cell Lines

The potential of nitrophenol and methoxyphenol derivatives as anticancer agents has been explored through in vitro studies on various cancer cell lines.

In Vitro Cellular Assays and IC50 Determination

Several studies have determined the half-maximal inhibitory concentration (IC50) of various analogues to quantify their cytotoxic effects.

For instance, novel nitro-substituted hydroxynaphthanilides have been evaluated for their antiproliferative effects. nih.gov The study found that the position of the nitro substituent influenced the activity, with the para-position being more effective. The most potent compounds, 3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide and 2-hydroxy-N-(4-nitrophenyl)-naphthalene-1-carboxamide , exhibited significant antiproliferative activity against THP-1 (human monocytic leukemia) and MCF-7 (human breast adenocarcinoma) cancer cells. nih.gov

Table 2: IC50 Values of Nitrophenol Analogues in Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide | THP-1 | 3.06 | nih.gov |

| MCF-7 | 4.61 | nih.gov | |

| 2-hydroxy-N-(4-nitrophenyl)-naphthalene-1-carboxamide | THP-1 | 5.80 | nih.gov |

| MCF-7 | 5.23 | nih.gov | |

| 3-hydroxy-N-(4-nitrophenyl)naphthalene-2-carboxamide | THP-1 | 1.05 | nih.gov |

| MCF-7 | 1.65 | nih.gov |

In another study, methoxychalcones were assessed for their antiproliferative activity against several human cancer cell lines. nih.gov2',5'-Dimethoxychalcone displayed potent antiproliferative effects against C-33A (cervix), A-431 (skin), and MCF-7 (breast) cancer cells, with IC50 values ranging from 7.7 to 9.2 µM. nih.gov This potency was superior to that of curcumin, a well-known natural antiproliferative compound. nih.gov

These findings collectively suggest that the structural motifs present in this compound, namely the nitrophenyl and methoxyphenol components, are found in various compounds with demonstrated biological activities. However, further direct investigation of this compound is necessary to fully elucidate its pharmacological profile.

Plant Growth Regulation and Biostimulant Effects on Agricultural Systems

A significant area where a close analogue of this compound has found application is in agriculture. The sodium salt of a positional isomer, 2-methoxy-5-nitrophenol (B41512) (also known as 5-nitroguaiacol sodium salt), is a component of commercial plant growth regulators. These formulations are used to enhance plant growth and development.

The proposed mechanisms for these biostimulant effects include:

Enhanced Nutrient Uptake: These compounds are suggested to improve a plant's capacity to absorb essential nutrients from the soil.

Increased Stress Tolerance: Plants treated with these nitrophenolate-based biostimulants have shown improved resilience to environmental stressors.

Improved Photosynthesis: An enhancement in chlorophyll (B73375) production can lead to more efficient energy conversion from sunlight.

Stimulation of Root Development: Accelerated root growth is another key benefit attributed to these compounds.

These effects are thought to stem from the ability of the nitrophenolate to act as a cell-activating agent, promoting protoplasmic flow within plant cells.

Enzyme Inhibition and Receptor Binding Studies

There is a lack of specific data on the enzyme inhibition and receptor binding profiles of this compound in the current scientific literature. However, studies on structurally related molecules can offer some hypothetical insights.

For instance, various dimethoxy-substituted phenethylamines and amphetamines have been studied for their interaction with serotonin (B10506) receptors. These studies have shown that the position and nature of the alkoxy substituents significantly influence binding affinity and functional activity at 5-HT2A and 5-HT2C receptors frontiersin.orgnih.gov. This highlights the potential for dimethoxy-substituted phenyl compounds to interact with monoamine receptors, although the specific profile of this compound remains uncharacterized.

Regarding enzyme inhibition, the broader class of phenolic compounds is known to interact with a wide range of enzymes. The specific inhibitory or modulatory effects of this compound would depend on its ability to fit into the active site of various enzymes, a property governed by its unique three-dimensional structure and electronic distribution.

Structure Activity Relationship Sar and Rational Molecular Design

Influence of Methoxy (B1213986) Substituents on Biological and Chemical Properties

The two methoxy (-OCH₃) groups on the aromatic ring are electron-donating groups through the resonance (or mesomeric) effect. This property influences the electron density of the benzene (B151609) ring, which in turn affects the molecule's reactivity and biological interactions.

Chemical Reactivity : The presence of methoxy groups activates the aromatic ring towards electrophilic substitution. However, in 2,3-Dimethoxy-5-nitrophenol, the ring is already substituted, and the strong deactivating effect of the nitro group would significantly retard further electrophilic substitution. wikipedia.orgcsbsju.edu

Biological Activity : Methoxy groups are common in many biologically active natural products and synthetic compounds, including those with anticancer and antimicrobial properties. nih.govmdpi.com The methoxy groups in this compound can influence its lipophilicity, potentially affecting its ability to cross biological membranes and interact with molecular targets.

Table 1: Influence of Methoxy Group Position on Biological Activity

| Substituent Position | General Effect on Aromatic Ring | Observed Impact on Activity (Example from literature) |

|---|---|---|

| Ortho | Electron-donating, potential steric hindrance | Decreased GPx-like activity in some cyclic seleninates. nih.gov |

| Meta | Electron-donating (weaker effect) | Little to no effect on GPx-like activity in some cyclic seleninates. nih.gov |

| Para | Strong electron-donating (mesomeric effect) | Enhanced GPx-like activity in some cyclic seleninates. nih.gov |

Role of the Nitro Group in Modulating Reactivity and Bioactivity

The nitro group (-NO₂) is a powerful electron-withdrawing group, exerting its influence through both inductive and resonance effects. wikipedia.orgnih.gov This strongly impacts the molecule's properties.

Acidity : The electron-withdrawing nature of the nitro group decreases the electron density in the phenolic O-H bond. byjus.com This facilitates the release of the proton (H⁺), making nitrophenols significantly more acidic than phenol (B47542) itself. byjus.comwikipedia.org The resulting phenoxide ion is stabilized by resonance, with the negative charge being delocalized onto the nitro group.

Chemical Reactivity : The presence of a nitro group deactivates the aromatic ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution, especially when positioned ortho or para to a leaving group. wikipedia.orgmsu.edu While this compound does not have a typical leaving group, the nitro group's influence makes the ring electron-poor. The nitro group itself can be chemically transformed, most commonly via reduction to an amine (-NH₂), a key step in the synthesis of many dyes and pharmaceuticals. csbsju.edumsu.edu

Bioactivity : The nitro group is a key functional group (pharmacophore) in numerous antimicrobial and antiparasitic drugs, such as metronidazole (B1676534) and chloramphenicol. nih.gov Its biological activity often stems from its reduction within target cells to form reactive nitroso and nitro anion radical species that can damage cellular macromolecules like DNA. nih.gov However, this same reactivity is also linked to potential mutagenicity in some nitro-aromatic compounds. researchgate.net

Impact of Phenolic Hydroxyl Group on Hydrogen Bonding and Intermolecular Interactions

The phenolic hydroxyl (-OH) group is a critical determinant of the molecule's physical properties and its ability to interact with other molecules, including biological targets.

Hydrogen Bonding : The hydroxyl group is a potent hydrogen bond donor and acceptor. researchgate.net This ability leads to intermolecular hydrogen bonding between molecules of this compound, influencing its melting point, boiling point, and solubility in polar solvents. researchgate.net Intramolecular hydrogen bonding can also occur, for example, between an ortho-hydroxyl and a nitro group, as seen in o-nitrophenol, which affects properties like volatility. byjus.com

Intermolecular Interactions : In a biological context, the phenolic hydroxyl group is crucial for forming hydrogen bonds with amino acid residues (such as carboxyl and amino groups) in the active sites of enzymes and receptors. frontiersin.orgresearchgate.net These non-covalent interactions are fundamental to the binding of a ligand to its protein target. frontiersin.orgresearchgate.net Hydrophobic interactions involving the non-polar aromatic ring also contribute to binding. frontiersin.org The combination of hydrogen bonding and hydrophobic interactions often drives the formation of protein-phenolic complexes. frontiersin.org

Comparative SAR Analysis with Mono- and Di-Nitrophenols and Related Phenolic Compounds

To understand the specific contributions of the substituents in this compound, it is useful to compare it with simpler analogues. The primary property affected by the nitro group is the acidity of the phenolic hydroxyl.

The acidity of phenols is dramatically increased by the presence of electron-withdrawing nitro groups. As the number of nitro groups increases, the pKa decreases, indicating stronger acidity.

Table 2: Comparative Acidity of Phenol and Various Nitrophenols

| Compound | pKa (approximate value at 25 °C) | Key Structural Features |

|---|---|---|

| Phenol | 9.95 | Baseline reference |

| 4-Nitrophenol (B140041) (p-Nitrophenol) | 7.15 wikipedia.org | One electron-withdrawing group (-NO₂) |

| 2-Nitrophenol (o-Nitrophenol) | 7.23 | One electron-withdrawing group (-NO₂) |

| 3-Nitrophenol (m-Nitrophenol) | 8.40 | One electron-withdrawing group (-NO₂) |

| 2,4-Dinitrophenol | 4.11 | Two electron-withdrawing groups (-NO₂) |

| 2,4,6-Trinitrophenol (Picric Acid) | 0.38 | Three electron-withdrawing groups (-NO₂) |

In this compound, the single nitro group would be expected to significantly increase the acidity compared to a simple dimethoxyphenol. However, the two electron-donating methoxy groups would slightly counteract this effect by increasing the electron density on the ring, making the proton slightly harder to remove than in a nitrophenol without these groups. Therefore, the pKa of this compound would be predicted to be lower than that of phenol but likely higher than that of 2,4-dinitrophenol.

Compared to mononitrophenols, the methoxy groups in this compound add steric bulk and introduce additional sites for hydrogen bonding, which can alter its binding profile with biological targets.

Rational Design Strategies for Optimizing Biological Activity or Chemical Utility

The structure of this compound serves as a scaffold that can be systematically modified to enhance a desired property. Rational design strategies leverage the SAR principles discussed above. nih.govfiveable.me

Modification of Existing Substituents :

Nitro Group Reduction : The most common and synthetically useful modification is the reduction of the nitro group to an amine (-NH₂). This completely changes the electronic properties of the substituent from strongly withdrawing to strongly donating, dramatically altering the compound's reactivity and biological activity. The resulting aminophenol could serve as a precursor for a wide range of new derivatives.

Hydroxyl Group Derivatization : The phenolic hydroxyl can be converted into an ether or an ester. This modification would eliminate the hydrogen-bonding donor capability and alter the compound's solubility and pharmacokinetic properties.

Methoxy Group Modification : The methoxy groups could be demethylated to hydroxyl groups, creating a dihydroxynitrobenzene derivative. This would increase the compound's hydrogen bonding capacity and polarity.

Scaffold Hopping and Bioisosteric Replacement :

The core phenolic structure can be used as a starting point. "Scaffold hopping" could involve replacing the benzene ring with a different heterocyclic system while maintaining a similar spatial arrangement of functional groups to find novel active compounds. fiveable.me

Bioisosteric replacement could involve swapping the nitro group for another electron-withdrawing group (e.g., a cyano or trifluoromethyl group) or replacing the methoxy groups with other alkyl ethers to fine-tune electronic properties, lipophilicity, and metabolic stability. fiveable.me

Structure-Based Design : If a specific biological target for this compound or its derivatives is identified, structure-based design can be employed. fiveable.me This involves using the 3D structure of the target protein to design molecules that fit precisely into the active site, optimizing interactions (like hydrogen bonds and hydrophobic contacts) to maximize potency and selectivity. fiveable.mefrontiersin.orgnih.gov For example, phenolic compounds are known to be a valuable resource in drug design for their antioxidant, anti-inflammatory, and anticancer properties. gsconlinepress.com

By applying these strategies, the basic framework of this compound can be rationally modified to develop new compounds with optimized properties for pharmaceutical or material science applications.

Environmental Fate and Degradation Pathways of Nitro Substituted Phenols

Biodegradation Processes in Various Environmental Matrices

Bioremediation, which utilizes microorganisms to break down pollutants, is considered a cost-effective and environmentally sound approach for treating nitrophenol contamination. jebas.orgnih.gov Bacteria, in particular, have demonstrated a remarkable ability to evolve metabolic pathways to use these xenobiotic compounds as sources of carbon, nitrogen, and energy. jebas.orgnih.gov

The microbial metabolism of nitrophenols proceeds through several well-characterized pathways, initiated by enzymes that modify and cleave the aromatic ring. The specific pathway often depends on whether the microorganism is Gram-positive or Gram-negative.

Two primary aerobic degradation pathways have been identified for p-nitrophenol (PNP), a representative nitrophenol:

The Hydroquinone (B1673460) (HQ) Pathway: Predominantly found in Gram-negative bacteria like Pseudomonas and Moraxella, this pathway involves an initial monooxygenase-catalyzed removal of the nitro group to form hydroquinone. nih.govnih.govscispace.com The hydroquinone then undergoes ring fission. nih.govnih.gov

The 1,2,4-Benzenetriol (BT) Pathway: This pathway is common in Gram-positive bacteria such as Arthrobacter, Bacillus, and Rhodococcus. nih.govscispace.com It begins with the conversion of PNP to 4-nitrocatechol, which is then converted to 1,2,4-benzenetriol. nih.govnih.gov The benzenetriol is subsequently cleaved by a dioxygenase enzyme. nih.govnih.gov

In both pathways, the initial enzymatic attack results in the stoichiometric release of the nitro group as nitrite. nih.govnih.gov A wide range of microorganisms capable of degrading various nitrophenols have been isolated from contaminated soil and water. researchgate.netjebas.org

Table 1: Examples of Nitrophenol-Degrading Microorganisms and Their Degradation Pathways

| Microorganism | Compound Degraded | Key Intermediate(s) | Degradation Pathway |

|---|---|---|---|

| Rhodococcus sp. 21391 | p-Nitrophenol (PNP) | p-Nitrocatechol, 1,2,4-Benzenetriol | Benzenetriol (BT) Pathway |

| Arthrobacter sp. JS443 | p-Nitrophenol (PNP) | 4-Nitrocatechol, 1,2,4-Benzenetriol | Benzenetriol (BT) Pathway |

| Moraxella sp. | p-Nitrophenol (PNP) | Hydroquinone | Hydroquinone (HQ) Pathway |

| Pseudomonas putida | p-Nitrophenol (PNP) | Hydroquinone | Hydroquinone (HQ) Pathway |

| Burkholderia sp. SJ98 | 3-Methyl-4-nitrophenol | Methyl-1,4-benzoquinone, Methylhydroquinone | Not specified |

The efficiency of microbial degradation of nitrophenols is significantly influenced by environmental conditions such as pH, temperature, and the availability of oxygen. openjournalsnigeria.org.ng

pH: The optimal pH for the biodegradation of phenols and nitrophenols by most bacteria is typically in the neutral range, often between 7.0 and 7.5. openjournalsnigeria.org.ngresearchgate.net Extreme pH values can inhibit microbial growth and denature the enzymes responsible for degradation. openjournalsnigeria.org.ng The pH also affects the chemical form of nitrophenols; at pH values above their pKa, they exist predominantly in the more water-soluble anionic form, which can influence their bioavailability and interaction with microbial cells. researchgate.netnih.gov

Temperature: Temperature affects both microbial growth and enzyme kinetics. openjournalsnigeria.org.ng Most studies report optimal degradation of phenolic compounds within a mesophilic range of 25-35°C. openjournalsnigeria.org.ng Lower temperatures can slow down metabolic rates, while excessively high temperatures can lead to enzyme denaturation and cessation of microbial activity. openjournalsnigeria.org.ng

Oxygen: The presence of oxygen is a critical factor that determines the metabolic pathway. nih.govfrontiersin.org Aerobic degradation, as described above, involves oxidative pathways initiated by monooxygenases or dioxygenases. nih.govnih.gov Under anaerobic or anoxic conditions, a reductive pathway is favored, where the nitro group is first reduced to a nitroso group, then to a hydroxylamino group, and finally to an amino group (e.g., p-aminophenol from p-nitrophenol). nih.gov This reductive step often makes the compound more amenable to subsequent degradation. nih.gov

Table 2: Optimal Conditions for Biodegradation of Nitrophenols by Various Bacteria

| Microorganism | Compound | Optimal pH | Optimal Temperature (°C) | Oxygen Requirement |

|---|---|---|---|---|

| Serratia sp. AQ5-03 | Phenol (B47542) | 7.5 | 30 | Aerobic |

| Rhodobacter capsulatus | p-Nitrophenol | Not specified | Not specified | Microaerobic (light) |

Photolytic Degradation in Aquatic and Atmospheric Systems

In addition to biodegradation, nitrophenols can be degraded by photolysis, a process driven by sunlight. This is a significant fate process in the atmosphere and in the surface layers of aquatic systems. cdc.gov Photolytic degradation can occur through two main mechanisms:

Direct Photolysis: Nitrophenols can absorb sunlight directly, particularly in the near-UV range (295–400 nm), which can lead to the excitation and subsequent dissociation of the molecule. rsc.orgrsc.org This process can lead to the cleavage of the C-NO2 bond, releasing nitrogen oxides, or intramolecular rearrangement. rsc.orgnih.gov

Indirect Photolysis: This process is mediated by photochemically produced reactive species, most notably the hydroxyl radical (OH•). rsc.orgrsc.orgnih.gov In advanced oxidation processes (AOPs) like the UV/H2O2 system, UV light is used to generate highly reactive OH• radicals from hydrogen peroxide, which then attack the nitrophenol molecule. nih.gov This attack typically involves the addition of a hydroxyl group to the aromatic ring, forming intermediates such as dihydroxynitrobenzenes, which are then susceptible to ring opening. researchgate.netmdpi.com

In the atmosphere, the photolysis of nitrophenols has been identified as a potential source of nitrous acid (HONO), a key precursor to the hydroxyl radical, which plays a central role in atmospheric chemistry. rsc.orgrsc.org The atmospheric half-lives of nitrophenols are estimated to be between 3 and 18 days. cdc.govnih.gov

Adsorption and Leaching Behavior in Soil and Sediment

The transport and bioavailability of 2,3-Dimethoxy-5-nitrophenol in the subsurface are largely controlled by its adsorption to soil particles and sediment. chemsafetypro.com Adsorption reduces the concentration of the compound in the aqueous phase, thereby limiting its mobility and potential to leach into groundwater. chemsafetypro.com

The key parameter used to describe the partitioning of organic chemicals between soil/sediment and water is the organic carbon-normalized soil-water partition coefficient (Koc). chemsafetypro.comepa.gov A high Koc value indicates strong adsorption and low mobility, while a low value suggests weak adsorption and high mobility. chemsafetypro.com

Several factors influence the adsorption of nitrophenols:

Soil Organic Matter: Adsorption of non-ionic organic compounds is predominantly driven by partitioning into the soil organic matter. chemsafetypro.com Therefore, soils with higher organic carbon content generally exhibit greater adsorption capacity for nitrophenols.

pH: Soil pH is a critical factor because it determines the speciation of the nitrophenol. researchgate.netnih.gov At a pH below the compound's pKa, it exists primarily as a neutral molecule, which is more readily adsorbed. At a pH above the pKa, it deprotonates to form an anionic phenolate (B1203915), which is more water-soluble and less likely to adsorb to negatively charged soil surfaces. researchgate.net

Adsorption Mechanisms: The interaction between nitrophenols and soil surfaces can involve several mechanisms, including hydrogen bonding and π-π interactions between the aromatic ring of the nitrophenol and components of the soil organic matter. nih.gov

Table 3: Adsorption Data for Representative Nitrophenolic Compounds

| Compound | Adsorbent | Adsorption Model | Maximum Adsorption Capacity (q_max) | Ref. |

|---|---|---|---|---|

| 2-Nitrophenol | Char Ash | Langmuir | 8.62 mg/g | paperity.org |

| 4-Nitrophenol (B140041) | Char Ash | Langmuir | 7.38 mg/g | paperity.org |

| 2,4-Dinitrophenol | Char Ash | Langmuir | 7.55 mg/g | paperity.org |

| p-Nitrophenol | Magnetic Activated Carbon | Langmuir | ~33 mg/g | eeer.org |

Identification and Environmental Persistence of Degradation Products and Metabolites

The degradation of nitrophenols, whether biological or photolytic, results in the formation of various intermediate products. The complete breakdown, or mineralization, of these compounds yields carbon dioxide, water, and inorganic ions. researchgate.net However, the intermediate metabolites can sometimes be persistent and may have their own toxicity profiles. mdpi.com

Biodegradation Metabolites: As previously discussed, key intermediates in the aerobic biodegradation of nitrophenols include hydroxylated compounds like 4-nitrocatechol , hydroquinone , and 1,2,4-benzenetriol . nih.govnih.gov These catechols and triols are then subject to enzymatic ring cleavage, leading to the formation of aliphatic acids such as maleylacetic acid , which can then enter central metabolic pathways like the beta-ketoadipate pathway. nih.gov Under anaerobic conditions, the primary initial metabolite is the corresponding aminophenol (e.g., p-aminophenol ). nih.gov

Photolytic Degradation Products: The photolytic degradation of nitrophenols often begins with hydroxylation of the aromatic ring. nih.govresearchgate.net For example, the degradation of nitrobenzene (B124822) can yield nitrophenol isomers, nitrocatechol , and catechol . nih.gov Further reactions can lead to ring opening. researchgate.net In the presence of chlorine (e.g., in water treatment), chlorinated byproducts such as 2-chloro-4-nitrophenol and trichloronitromethane can be formed. mdpi.com Studies on 4-nitroguaiacol (a related methoxy-nitrophenol) in plants identified 3-methoxy-5-nitrocatechol as a metabolite. researchgate.net

The persistence of these metabolites varies. While some are rapidly converted, others may accumulate temporarily in the environment before being fully degraded. Therefore, assessing the environmental impact of nitrophenolic compounds requires consideration of both the parent compound and its transformation products.

Advanced Research Applications of 2,3 Dimethoxy 5 Nitrophenol in Chemical Sciences

Role as Versatile Synthetic Intermediates in Fine Chemical Synthesis

2,3-Dimethoxy-5-nitrophenol is primarily valued for its role as a versatile chemical intermediate in the synthesis of more complex organic compounds. The presence of three distinct functional groups—hydroxyl, nitro, and methoxy (B1213986)—on the aromatic scaffold offers multiple reaction sites for chemical modification.

A key transformation in its synthetic utility is the reduction of the nitro group to an amine. This reaction is a fundamental step in the synthesis of many pharmaceuticals and fine chemicals, converting the nitrophenol into an aminophenol derivative, which can then undergo a wide range of further reactions, such as diazotization or amide bond formation. wikipedia.org

Applications in Medicinal Chemistry for Scaffold Development

In medicinal chemistry, the development of novel molecular scaffolds is crucial for the discovery of new therapeutic agents. The nitroaromatic moiety is a well-established pharmacophore found in a variety of drugs. mdpi.com The this compound structure represents a promising scaffold for derivatization in drug discovery programs.

The term "scaffold hopping" refers to the strategy of modifying a core molecular structure to develop new compounds with improved properties. The this compound core, with its multiple functionalization points, is an ideal candidate for such strategies. By systematically modifying the nitro, hydroxyl, and methoxy groups, or by introducing new substituents to the aromatic ring, chemists can generate large libraries of related compounds. These libraries can then be screened for biological activity against various therapeutic targets. mdpi.com For example, nitroimidazole-based scaffolds have led to the development of life-saving drugs for treating infectious diseases and cancer. nih.gov The strategic placement of substituents on the this compound ring can influence the molecule's lipophilicity, electronic distribution, and steric properties, all of which are critical for its interaction with biological targets.

Potential in Material Science for Functional Polymer or Sensor Development

The unique electronic properties of nitrophenols make them attractive candidates for applications in material science. The strong electron-withdrawing nature of the nitro group significantly influences the optical and electronic characteristics of the molecule. This has led to research into the use of nitrophenol derivatives in the development of functional materials.

One area of potential is in the creation of chemical sensors. Research has shown that polymeric materials incorporating nitrophenol recognition sites can be used for the sensitive and selective detection of specific analytes. For example, amphiphilic hyperbranched polymers have been developed for the highly sensitive fluorescent detection of 4-nitrophenol (B140041). acs.org Similarly, inverse opal polymeric photonic crystals have been fabricated for the visual, colorimetric detection of p-nitrophenol. mdpi.com These systems often rely on specific interactions, such as hydrogen bonding or changes in polarity, which are influenced by the nitro and hydroxyl groups. The this compound molecule could potentially be integrated as a monomer or functional unit into polymer chains to develop novel sensors or materials with tailored optical properties. Furthermore, nitrophenols have historically been used as intermediates in the synthesis of certain dyes, another application rooted in their distinct electronic structure.

Contributions to Atmospheric Chemistry Studies as a Model Compound

Nitrated phenolic compounds are recognized as important constituents of atmospheric aerosols, particularly "brown carbon," which can absorb solar radiation and impact the Earth's climate. noaa.govsdu.edu.cn These compounds are not typically emitted directly but are formed in the atmosphere through the oxidation of aromatic volatile organic compounds (VOCs) like benzene (B151609), toluene, and phenols in the presence of nitrogen oxides (NOx). d-nb.infocopernicus.org

To understand the complex chemical transformations occurring in the atmosphere, researchers often use model compounds in laboratory studies. Substituted phenols are used to investigate the mechanisms and kinetics of atmospheric reactions. For example, guaiacol (B22219) (2-methoxyphenol) is frequently used as a model precursor for emissions from biomass burning to study the formation of secondary organic aerosols, including nitrated species. nih.gov

This compound serves as a relevant, more complex model compound for studying the fate of substituted nitrophenols in the atmosphere. Key areas of study include:

Photolysis: The breakdown of these compounds by sunlight is a major atmospheric removal process and can be a significant source of other reactive species, such as nitrous acid (HONO). d-nb.info

Oxidation: Reactions with atmospheric oxidants like hydroxyl (OH) radicals and nitrate (B79036) (NO₃) radicals determine the atmospheric lifetime of these compounds. d-nb.info

Multiphase Chemistry: Understanding how these compounds partition between the gas phase and condensed phases (like cloud water and aerosol particles) is crucial for accurately modeling their environmental impact. noaa.govsdu.edu.cn

By studying compounds like this compound, atmospheric chemists can improve models that predict air quality and climate effects. copernicus.org

Future Research Directions and Emerging Paradigms

Exploration of Novel Biological Targets and Therapeutic Potential

While direct therapeutic applications of 2,3-Dimethoxy-5-nitrophenol are not yet established, the structural motifs present in the molecule—the dimethoxyphenyl and nitrophenol groups—are found in various biologically active compounds. This suggests a fertile ground for future investigation into its therapeutic potential. Research on analogous structures provides a roadmap for exploring novel biological targets. For instance, compounds featuring a dimethoxyphenyl ring have been identified as promising antitubulin agents for cancer treatment. acs.orgnih.gov Similarly, other dimethoxy-substituted compounds have been investigated for their effects on muscle contractility through modulation of muscarinic acetylcholine and 5-hydroxytryptamine receptors. nih.gov

Future research should focus on screening this compound and its derivatives against a wide array of biological targets. High-throughput screening campaigns could unveil activities in areas such as oncology, neurology, and infectious diseases. The potential for this compound to act as a ferric chelator or oxygen-reducing agent, similar to other dimethoxy-phenols isolated from natural sources, also warrants investigation for its relevance in diseases associated with oxidative stress. nih.gov

| Structural Moiety | Analogous Compound Class | Observed Biological Activity | Potential Therapeutic Area |

|---|---|---|---|

| Dimethoxyphenyl | Indole–Furanones, Trimethoxyphenyl analogues | Tubulin polymerization inhibition acs.orgnih.gov | Anticancer |

| Dimethoxyphenyl | Dihydroisoquinoline derivatives | Modulation of 5-HT and muscarinic receptors nih.gov | Neurological disorders, smooth muscle relaxants |

| Dimethoxy-phenol | Dimethoxycatechol, Dimethoxyhydroquinone | Ferric chelation, oxygen reduction nih.gov | Oxidative stress-related diseases |

| Nitrophenol | General Nitrophenols | Precursors for fungicides, pharmaceuticals cdc.govllojibwe.org | Antifungal, various |

Development of Advanced Synthetic Methodologies for Derivatives

The synthesis of nitrophenols has traditionally involved methods that can be hazardous and environmentally taxing. google.com A key future direction is the development of advanced, safer, and more sustainable synthetic routes for creating a diverse library of this compound derivatives. Recent research into the synthesis of nitrophenols has demonstrated that by carefully controlling physical parameters such as temperature and reactant dilution, high yields can be achieved economically and with a reduced environmental footprint, avoiding harsh catalysts and solvents. paspk.orgresearchgate.net